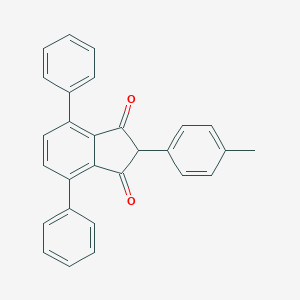
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, also known as MDPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. MDPI is a highly fluorescent compound that has been used as a probe for biological imaging, as well as a building block for the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to bind to beta-amyloid protein, which is implicated in Alzheimer's disease, and inhibit its aggregation. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemische Und Physiologische Effekte
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments is its high fluorescence intensity, which makes it a useful probe for biological imaging. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments. For example, the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new fluorescent probes based on the structure of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. Researchers are also exploring the potential use of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, which may provide insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione can be achieved through a multi-step process involving the condensation of 4-methylbenzaldehyde and benzaldehyde with malononitrile, followed by cyclization and oxidation. This method has been reported in several research papers and has been optimized for improved yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for biological imaging, such as in the detection of amyloid fibrils and cancer cells. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been used as a building block for the synthesis of other compounds, such as fluorescent polymers and dendrimers.
Eigenschaften
CAS-Nummer |
63002-41-5 |
|---|---|
Produktname |
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione |
Molekularformel |
C28H20O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-4,7-diphenylindene-1,3-dione |
InChI |
InChI=1S/C28H20O2/c1-18-12-14-21(15-13-18)24-27(29)25-22(19-8-4-2-5-9-19)16-17-23(26(25)28(24)30)20-10-6-3-7-11-20/h2-17,24H,1H3 |
InChI-Schlüssel |
HFIVOLJCGFXHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



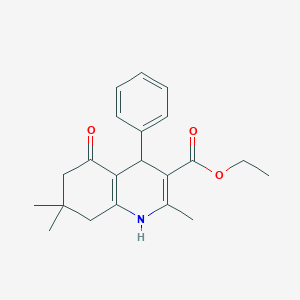
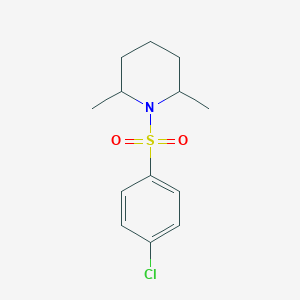

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
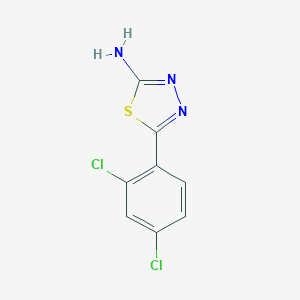

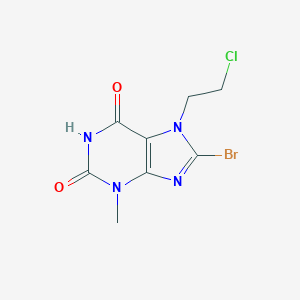

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



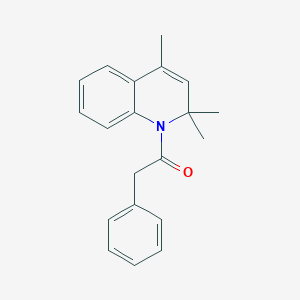
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)